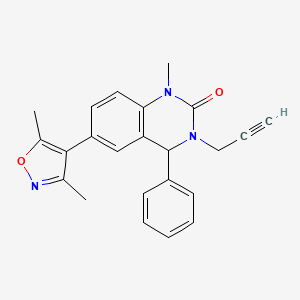
PROTAC BRD4-binding moiety 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4-binding moiety 1 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family, which plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. Overexpression of BRD4 is associated with the development and progression of various cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
The synthesis of PROTAC BRD4-binding moiety 1 involves a multicomponent platform that leverages the modular nature of both multicomponent reactions and degraders. This approach allows for the preparation of highly decorated PROTACs with high degradation efficiency . The synthetic route typically involves the coupling of a BRD4-binding ligand with an E3 ubiquitin ligase-recruiting moiety via a suitable linker. Common reaction conditions include amine-acid coupling reactions, which can be modulated to form various bonds such as ester, ketone, alkane, or amine bonds . Industrial production methods focus on optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
PROTAC BRD4-binding moiety 1 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the BRD4-binding ligand is replaced with other functional groups.
Coupling Reactions: Diverse amine-acid coupling reactions are used to modulate the potency of the compound.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the compound, affecting its binding affinity and degradation efficiency.
Common reagents used in these reactions include carboxylic acids, amines, and catalysts such as nickel and platinum . The major products formed from these reactions are variously linked PROTACs with different physicochemical properties.
Scientific Research Applications
PROTAC BRD4-binding moiety 1 has a wide range of scientific research applications:
Mechanism of Action
PROTAC BRD4-binding moiety 1 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 via the ubiquitin-proteasome system . This degradation disrupts the transcriptional regulation of oncogenes, resulting in the inhibition of cancer cell proliferation and induction of apoptosis . The molecular targets involved include the BRD4 protein and the E3 ubiquitin ligase.
Comparison with Similar Compounds
PROTAC BRD4-binding moiety 1 is unique in its ability to degrade BRD4 rather than merely inhibiting its activity. Similar compounds include:
JQ1: A small molecule inhibitor of BRD4 that does not induce degradation.
dBET1: A PROTAC molecule that also targets BRD4 but uses a different E3 ligase-recruiting moiety.
GNE-987: Another BRD4-targeting PROTAC with a distinct mechanism of action.
These compounds highlight the versatility and potential of PROTAC technology in targeting and degrading specific proteins.
Properties
CAS No. |
2101200-10-4 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-prop-2-ynyl-4H-quinazolin-2-one |
InChI |
InChI=1S/C23H21N3O2/c1-5-13-26-22(17-9-7-6-8-10-17)19-14-18(21-15(2)24-28-16(21)3)11-12-20(19)25(4)23(26)27/h1,6-12,14,22H,13H2,2-4H3 |
InChI Key |
ZKJVDZJHVLJOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
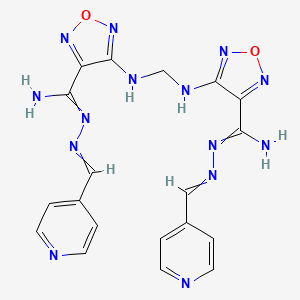
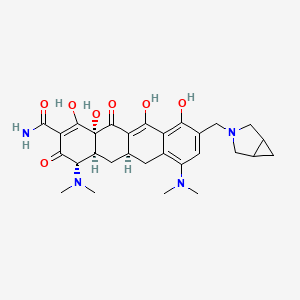

![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)
![(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856661.png)
![2-amino-4-[4-[C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856664.png)
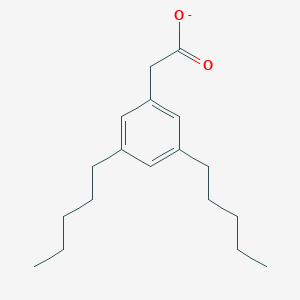
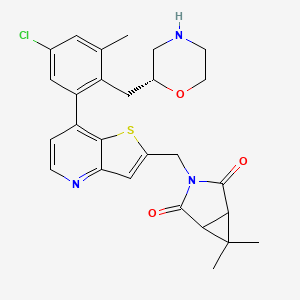
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10856685.png)
![(1R,2S,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856691.png)
![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)
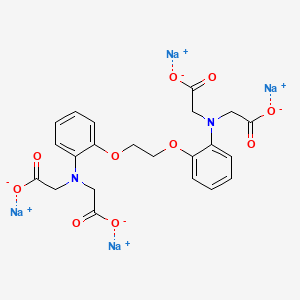
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
